N-(2-ethoxyphenyl)-2-{[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide
Description
This compound features a pyrazolo[1,5-a]pyrazine core substituted at the 4-position with a sulfanyl group linked to an acetamide moiety. Key structural elements include:
- Pyrazolo[1,5-a]pyrazine core: A bicyclic heteroaromatic system with nitrogen atoms at positions 1, 5, and 5.
- 2-Methoxyphenyl substituent: Attached to the pyrazolo[1,5-a]pyrazine at position 2, contributing electron-donating effects.
- Thioether linkage: The sulfanyl group bridges the pyrazolo[1,5-a]pyrazine and acetamide, influencing conformational flexibility and intermolecular interactions.
Synthetic routes likely involve S-alkylation of pyrazolo[1,5-a]pyrazine thiols with chloroacetamide derivatives, as seen in analogous compounds (e.g., ) .
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3S/c1-3-30-21-11-7-5-9-17(21)25-22(28)15-31-23-19-14-18(26-27(19)13-12-24-23)16-8-4-6-10-20(16)29-2/h4-14H,3,15H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMFGKNSOCPVAIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-ethoxyphenyl)-2-{[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, synthesis, biological activity, and relevant research findings.
Structural Characteristics
The compound has the following molecular formula and weight:
| Property | Value |
|---|---|
| Molecular Formula | C24H24N4O2S |
| Molecular Weight | 432.5 g/mol |
The structure features an ethoxyphenyl group, a pyrazolo[1,5-a]pyrazin moiety, and a sulfanyl linkage, which are crucial for its biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step reactions that may include:
- Formation of the pyrazolo[1,5-a]pyrazin core.
- Introduction of the sulfanyl group.
- Acetylation to yield the final product.
These reactions often utilize various reagents and conditions, including polar solvents and bases to facilitate the reactions.
Antitumor Activity
Research indicates that compounds containing pyrazole derivatives exhibit significant antitumor properties. For instance, studies have shown that related pyrazolo compounds can inhibit key oncogenic pathways such as BRAF(V600E) and EGFR signaling pathways . Preliminary assays suggest that this compound may similarly impact these pathways.
Antimicrobial Properties
The presence of the pyrazole and sulfanyl groups suggests potential antimicrobial activity. Compounds with similar structures have demonstrated efficacy against various bacterial strains and fungi . Further studies are needed to quantify this activity specifically for this compound.
Anti-inflammatory Effects
Pyrazole derivatives are also known for their anti-inflammatory effects. Research has indicated that they can modulate inflammatory pathways, potentially making them useful in treating conditions characterized by chronic inflammation . The specific anti-inflammatory activity of this compound remains to be thoroughly investigated.
Case Studies and Research Findings
Several studies have explored the biological activities of similar compounds:
- Antitumor Studies : A study on pyrazole derivatives showed significant inhibition of tumor growth in xenograft models .
- Antimicrobial Assays : Compounds structurally related to this compound have been tested against E. coli and Staphylococcus aureus, demonstrating promising results .
- Mechanistic Studies : Investigations into the mechanism of action revealed that pyrazole derivatives could induce apoptosis in cancer cells through activation of caspase pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Pyrazolo[1,5-a]pyrazine Derivatives
The following compounds share structural motifs with the target molecule:
Key Observations:
- Core Heterocycle: Pyrazolo[1,5-a]pyrazine (target) vs. pyrazolo[1,5-a]pyrimidine (F-DPA, ).
- Substituent Effects :
- Acetamide Modifications: The N-(2-ethoxyphenyl) group in the target compound contrasts with N,N-diethyl (F-DPA) or phenoxy substituents (), impacting pharmacokinetics and target selectivity.
Functional Analogues with Divergent Cores
Compounds with acetamide-thioether motifs but differing heterocycles:
Key Differences:
- Heterocyclic vs. Aromatic Cores : The pyrazolo[1,5-a]pyrazine in the target compound offers a planar, rigid structure conducive to π-π stacking, unlike flexible hydrazine derivatives () or simple aryl systems ().
- Biological Target Implications : Pyrazolo-pyrazine/rimidine derivatives (e.g., F-DPA) are often designed for neurological targets (e.g., TSPO), whereas simpler acetamides () may target microbial enzymes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
